molecular formula C9H10O4 B3057446 4-Hydroxy-2,5-dimethoxybenzaldehyde CAS No. 80749-72-0

4-Hydroxy-2,5-dimethoxybenzaldehyde

Cat. No.: B3057446
CAS No.: 80749-72-0
M. Wt: 182.17 g/mol
InChI Key: BAMYKVUGRCKVHP-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4, 2, and 5 on the aromatic ring. Key features include:

  • Molecular Formula: Presumed to be C₉H₁₀O₄ (based on analogs like syringaldehyde, which shares the same formula but differs in substituent positions) .
  • Functional Groups: The hydroxyl group at position 4 enhances polarity and hydrogen-bonding capacity, while the methoxy groups at positions 2 and 5 contribute to steric and electronic effects.
  • Applications: Similar compounds are used in pharmaceuticals, flavoring agents, and as antioxidants .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-Hydroxy-2,5-dimethoxybenzaldehyde serves as an intermediate in synthesizing complex organic molecules.
  • Biology This compound functions as a precursor in the synthesis of biologically active compounds.
  • Medicine Research has explored its potential as an antifungal and antibacterial agent. Studies have evaluated the bactericidal activities of benzaldehydes, including compounds with hydroxy (OH) and methoxy (OCH3) groups, against pathogens like Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica .
  • Industry It is used in the production of fragrances, flavors, and other aromatic compounds.

Antimicrobial Efficacy

Research indicates that this compound has antimicrobial effects. The compound interacts with cellular components, targeting cellular antioxidation systems like superoxide dismutases and glutathione reductase, which disrupts redox homeostasis and inhibits microbial growth.

Other benzaldehydes

Several other benzaldehydes have shown antibacterial activity :

  • 2,4,6-trihydroxybenzaldehyde
  • 2,5-dihydroxybenzaldehyde
  • 2,3,4-trihydroxybenzaldehyde
  • 2-hydroxy-5-methoxybenzaldehyde
  • 2,3-dihydroxybenzaldehyde
  • 2-hydroxy-3-methoxybenzaldehyde
  • 4-hydroxy-2,6-dimethoxybenzaldehyde
  • 2,4-dihydroxybenzaldehyde
  • 2-hydroxybenzaldehyde

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing 4-Hydroxy-2,5-dimethoxybenzaldehyde, and how should they be applied?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30 v/v) at 25°C. Retention time typically ranges between 8–12 minutes under these conditions .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode yields a molecular ion peak at m/z 182.17 [M-H]⁻, confirming the molecular weight (C₉H₁₀O₄). Fragmentation patterns at m/z 167 and 123 correspond to loss of methoxy (-OCH₃) and aldehyde (-CHO) groups, respectively .
  • Infrared (IR) Spectroscopy: Key peaks include 1680 cm⁻¹ (C=O stretch of aldehyde), 3200–3400 cm⁻¹ (O-H stretch of phenol), and 2830 cm⁻¹ (C-H stretch of methoxy groups) .

Q. How can researchers optimize the synthesis of this compound from natural precursors?

Answer:

  • Extraction from Artemisia annua: Use ethanol (70% v/v) at 60°C for 4 hours, followed by silica gel column chromatography with a hexane:ethyl acetate (3:1) eluent .
  • Chemical Synthesis: React 4-acetoxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in absolute ethanol under reflux (80°C, 4 hours). Add glacial acetic acid (5 drops) as a catalyst. Yield can reach 75% after recrystallization in ethanol .

Q. What are the solubility properties and handling precautions for this compound?

Answer:

  • Solubility: Freely soluble in ethanol, DMSO, and acetone; slightly soluble in water (8.45 mg/mL at 25°C) .
  • Handling: Use nitrile gloves, respiratory protection (FFP2 masks for prolonged exposure), and eye protection. Avoid skin contact due to potential irritation .

Q. How is this compound identified in natural matrices (e.g., food, plants)?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use a DB-Wax column (30 m × 0.25 mm) with a temperature gradient from 50°C to 250°C (5°C/min). The compound elutes at ~18.5 minutes and is identified via NIST library matching (similarity index >90%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Crystal Growth: Dissolve the compound in hot ethanol and cool slowly to obtain monoclinic crystals (space group P1).
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Key parameters include bond angles (C-O-C = 117.5°) and torsional angles between methoxy and aldehyde groups .
  • Validation: Compare experimental data with density functional theory (DFT) calculations to confirm planar geometry and intramolecular hydrogen bonding .

Q. How should researchers address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

  • Dose-Dependent Studies: Test concentrations from 1–100 µM in cellular assays (e.g., DPPH for antioxidants). Note that pro-oxidant activity may emerge at >50 µM due to redox cycling .
  • Mechanistic Validation: Use inhibitors like N-acetylcysteine (NAC) to confirm ROS-mediated pathways. Pair with fluorescence microscopy (DCFH-DA probe) for real-time oxidative stress monitoring .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Answer:

  • Protection/Deprotection: Protect the phenolic -OH group with acetyl chloride before introducing methoxy groups. Deprotect using NaOH/ethanol (1:10) at 50°C .
  • Catalytic Optimization: Replace glacial acetic acid with Amberlyst-15 resin (5% w/w) to enhance reaction rates and reduce byproducts .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding to cytochrome P450 enzymes. Key interactions include hydrogen bonds with Arg-105 and hydrophobic contacts with Phe-87 .
  • ADMET Prediction: SwissADME predicts moderate bioavailability (TPSA = 66.8 Ų) and blood-brain barrier permeability (LogP = 1.3) .

Comparison with Similar Compounds

The following table summarizes structural analogs of 4-Hydroxy-2,5-dimethoxybenzaldehyde, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Structure Molecular Formula Molecular Weight Key Properties Sources/Applications
This compound OH (C4), OCH₃ (C2, C5) C₉H₁₀O₄ 182.2 (estimated) Expected moderate solubility in polar solvents; potential antioxidant activity. Limited data; likely synthetic or plant-derived.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) OH (C4), OCH₃ (C3, C5) C₉H₁₀O₄ 182.2 Slightly water-soluble (0.1–1 g/L), pKa ~7.4; radioprotective, antioxidant. Found in Artemisia annua, wine, beer; used in pharmacological research.
4-Hydroxy-3,5-dimethylbenzaldehyde OH (C4), CH₃ (C3, C5) C₉H₁₀O₂ 150.17 Low hydrophobicity (XLogP3 = 0.8); pharmaceutical intermediate. Synthetic; used in drug development.
4-Methyl-2,5-dimethoxybenzaldehyde CH₃ (C4), OCH₃ (C2, C5) C₁₀H₁₂O₃ 180.2 Lipophilic (methyl substitution); anticancer activity in Abrus precatorius. Isolated from plant extracts; studied for terpenoid synergy.
4-Chloro-3,5-dimethoxybenzaldehyde Cl (C4), OCH₃ (C3, C5) C₉H₉ClO₃ 206.6 Increased molecular weight; potential antimicrobial properties. Isolated from Hericium mushrooms; used in bioactive compound synthesis.
2,4-Dimethoxybenzaldehyde OCH₃ (C2, C4) C₉H₁₀O₃ 166.17 Higher volatility (boiling point ~285°C); flavoring agent. Synthetic; used in perfumery and organic synthesis.
4-Hydroxybenzaldehyde OH (C4) C₇H₆O₂ 122.12 High polarity; antimicrobial and anti-inflammatory properties. Found in vanilla; used in cosmetics and pharmaceuticals.

Structural and Functional Differences

  • Substituent Position: The placement of methoxy groups significantly impacts bioactivity. For example, syringaldehyde (3,5-dimethoxy) exhibits stronger antioxidant effects than 2,5-dimethoxy derivatives due to resonance stabilization of the phenolic radical .
  • Functional Group Variation : Replacing hydroxyl with chlorine (as in 4-chloro-3,5-dimethoxybenzaldehyde) increases lipophilicity, enhancing membrane permeability but reducing hydrogen-bonding capacity .
  • Methyl vs. Methoxy : 4-Hydroxy-3,5-dimethylbenzaldehyde lacks the electron-donating methoxy groups, reducing its solubility in polar solvents compared to syringaldehyde .

Properties

CAS No.

80749-72-0

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-hydroxy-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H10O4/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-5,11H,1-2H3

InChI Key

BAMYKVUGRCKVHP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C=O)OC)O

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

POCl3 was added dropwise (T<20° C.) to a solution of intermediate 57, 2,5-Dimethoxyphenol (10.8 g, 0.07 mol) in DMF (22 mL, 0.28 mol) under vigorous stirring and cooling with an ice bath. The reaction mixture was stirred at room temperature for 72 h, then at 50° C. for 48 h, cooled, and diluted with H2O and ether (50 mL each). The solution was alkalized to pH 6 with a 10 N solution of NaOH. The aqueous layer was separated and subjected to extraction with ether. The combined extracts were dried and evaporated. The residue was recrystallized from ether. The obtained crystals were dissolved under argon in MeOH (20 mL). NaOH (0.5 g, 12 mmol) was added, and the mixture was stirred for 12 h. Then pH was brought to 6 with a 5 M solution of NaHSO4 (2.4 mL), and the mixture was evaporated. The residue was dissolved in CHCl3. The solution was washed with H2O, dried, and evaporated to give the title compound (1.2 g, 10%) as yellow crystals. 1H NMR data (DMSO-d6): 10.37 (s, 1H, —COH), 10.14 (s, 1H, Ar—OH), 7.17 (s, 1H, Ar—H), 6.60 (s, 1H, Ar—H), 3.81 (s, 3H, —OCH3), 3.76 (s, 3H, —OCH3).
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